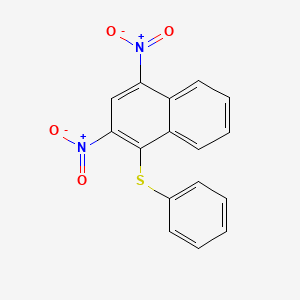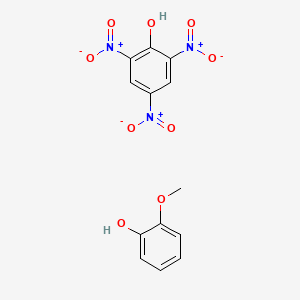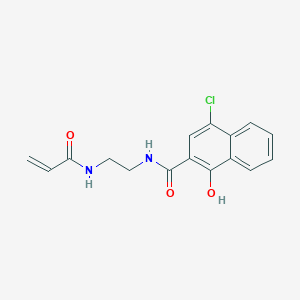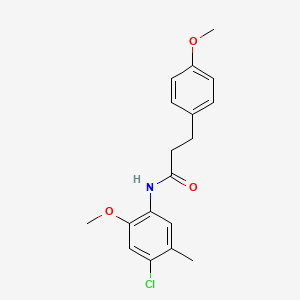
3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile: is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 3 and 4 positions, a p-tolyl group at the 1 position, and a cyano group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-diphenyl-1H-pyrrole with p-tolyl isocyanide in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced nitriles.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, derivatives of this compound may be investigated for their potential biological activity, including antimicrobial, anticancer, or enzyme inhibitory properties.
Industry: The compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, due to its conjugated system and potential electronic properties.
作用機序
The mechanism of action for 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and aromatic rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
3,4-Diphenyl-1H-pyrrole-2-carbonitrile: Lacks the p-tolyl group, which may affect its reactivity and applications.
3,4-Diphenyl-1-(p-methoxyphenyl)-1H-pyrrole-2-carbonitrile: Contains a methoxy group instead of a methyl group, potentially altering its electronic properties and reactivity.
3,4-Diphenyl-1-(p-chlorophenyl)-1H-pyrrole-2-carbonitrile:
Uniqueness: The presence of the p-tolyl group in 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile imparts unique electronic and steric properties, distinguishing it from other similar compounds
特性
CAS番号 |
102755-56-6 |
|---|---|
分子式 |
C24H18N2 |
分子量 |
334.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C24H18N2/c1-18-12-14-21(15-13-18)26-17-22(19-8-4-2-5-9-19)24(23(26)16-25)20-10-6-3-7-11-20/h2-15,17H,1H3 |
InChIキー |
HXIMTYHPFKFNBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C(C(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)

![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)

